![molecular formula C15H21NO3 B3039126 erythro-N-Boc-D-phenylalanine epoxide CAS No. 98818-34-9](/img/structure/B3039126.png)
erythro-N-Boc-D-phenylalanine epoxide
Overview
Description
Molecular Structure Analysis
The molecular structure of erythro-N-Boc-D-phenylalanine epoxide consists of a phenylalanine derivative with a Boc (tert-butoxycarbonyl) protecting group attached to the amino group. The epoxide moiety is a three-membered ring containing an oxygen atom. The erythro configuration indicates that the substituents on adjacent carbon atoms are on the same side of the ring .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Applications
Native Chemical Ligation : Erythro-N-Boc-D-phenylalanine epoxide has been used in native chemical ligation, particularly in the synthesis of the compound LYRAMFRANK. This process involves the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, which is crucial for successful native chemical ligation with C-terminal thioesters and selective desulfurization of the benzylic C−S bond (Crich & Banerjee, 2007).
Stereoselective Synthesis : The compound has been utilized in the stereoselective synthesis of erythro α-amino epoxides, useful in preparing hydroxyethylene peptide isosteres (Rotella, 1995).
Enantioselective Synthesis : An efficient, stereodivergent and enantioselective synthesis of N-Boc-aminoalkyl epoxides, including erythro aminoalkyl epoxides, has been developed. This process involves intramolecular Mitsunobu reactions and is key in producing threo isomers (Castejon et al., 1995).
Biomedical Research
HIV Protease Inhibitors : Erythro aminoalkyl epoxides, produced from erythro-N-Boc-D-phenylalanine epoxide, are used as synthetic intermediates in the preparation of hydroxyethylamine-based HIV protease inhibitors. This synthesis does not require hazardous reagents or intermediates and is amenable for large-scale preparation (Beaulieu & Wernic, 1996).
Protease Inactivation : Erythro peptidyl epoxides derived from this compound selectively inactivate cysteine proteases. Their ability to inactivate enzymes like papain and cathepsin B, while not affecting serine proteases like trypsin, has been noted. This makes them significant in the study of enzyme activity and inhibition (Albeck & Estreicher, 1997).
Safety and Hazards
- Safety Data Sheet (SDS) : Refer to the SDS for detailed safety information.
properties
IUPAC Name |
tert-butyl N-[(1R)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPOUMXZERMIJK-OLZOCXBDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@@H]2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.